2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-9-6-10(2)15(11(3)7-9)17-22-23-18(25-17)21-16(24)13-5-4-12(19)8-14(13)20/h4-8H,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHUUJUGDVNBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
Overview
2,4-Dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its applications in various fields, including agriculture , pharmaceuticals , and material science .
Agricultural Applications
Pesticide Development
- This compound has been investigated for its potential use as a pesticide. Its structure suggests it may possess herbicidal and fungicidal properties. Research indicates that derivatives of thiadiazoles often exhibit biological activity against various plant pathogens and pests .
Case Study: Herbicidal Activity
Pharmaceutical Applications
Antimicrobial Properties
- Compounds containing the thiadiazole moiety have shown significant antimicrobial activity. Research indicates that 1,3,4-thiadiazoles can inhibit bacterial growth and have potential as antibiotic agents .
Case Study: Antibacterial Activity
- A recent study evaluated a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiadiazole ring could enhance efficacy against resistant strains . The potential for this compound to serve as a lead compound in antibiotic development is under investigation.
Material Science Applications
Catalysis
- The compound's unique structure allows it to act as a catalyst in various chemical reactions. Specifically, its application in organic synthesis has been explored due to its ability to facilitate reactions such as cross-coupling and metathesis .
Case Study: Organic Synthesis
- In a research setting, the compound was utilized in a metathesis reaction to synthesize complex organic molecules. The results indicated high yields and selectivity, demonstrating its potential utility in synthetic organic chemistry .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in agriculture and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Ring
The benzamide ring’s substitution pattern significantly influences physicochemical properties and bioactivity. Key analogs include:
- Chloro-substituted derivatives: 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) and 4-Chloro analog (4c): These compounds () exhibit distinct spectral profiles in ¹H NMR and IR due to chloro substituent positioning. 2,4-Dichloro substitution (target compound): The dichloro motif enhances electron-withdrawing effects, possibly improving stability and target affinity compared to mono-chloro analogs.
Fluoro-substituted derivatives :
Methoxy-substituted derivative :
Bromo-substituted derivative :
Thiadiazole Ring Modifications
- Oxadiazole hybrids (): Compounds such as 4i and 4p incorporate 1,2,4-oxadiazole moieties, demonstrating nematocidal activity against Bursaphelenchus xylophilus. This highlights the impact of heterocycle choice on target specificity.
Molecular Docking and Computational Insights
Although explicit data for the target compound are unavailable, molecular docking studies on related 1,3,4-thiadiazoles () suggest that chloro and methyl groups enhance binding to hydrophobic enzyme pockets. Tools like AutoDock Vina () enable rapid virtual screening of such analogs, predicting interactions with targets like tubulin or cytochrome P450 enzymes. The trimethylphenyl group in the target compound may occupy larger binding sites, as seen in bromo-substituted analogs ().
Biological Activity
2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. The incorporation of the thiadiazole moiety in its structure suggests possible antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may inhibit various enzymatic activities or alter receptor functions, which can lead to significant biological effects.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Derivatives with halogen substitutions have shown enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. Studies report minimum inhibitory concentration (MIC) values ranging from 32 to 62.5 μg/mL against these pathogens .
- Antifungal Activity : The compound has also demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents like fluconazole .
| Microbial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Bacillus cereus | 62.5 | |
| Candida albicans | 24–26 | |
| Aspergillus niger | 32–42 |
Cytotoxicity and Anticancer Activity
The cytotoxic potential of the compound has been evaluated against various cancer cell lines. Notably:
- MCF-7 Cell Line : Studies have shown that derivatives of benzamide can exhibit cytotoxic effects superior to conventional chemotherapeutics like 5-fluorouracil. IC50 values for certain derivatives have been reported as low as 3.41 μM .
Case Studies
-
Molecular Docking Studies :
- Recent studies employed molecular docking techniques to predict the binding affinity of the compound to dihydrofolate reductase (DHFR), an important enzyme in cancer proliferation. The results indicated a strong binding affinity (ΔG = −9.0 kcal/mol), suggesting potential as a therapeutic agent in cancer treatment .
- In Vivo Toxicity Assessments :
Q & A
Q. What strategies assess the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
